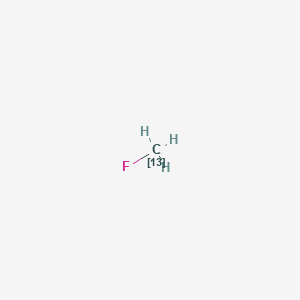

Fluoromethane-13C

Übersicht

Beschreibung

Fluoromethane-13C, also known as Methyl-13C fluoride, is a stable isotope with a linear formula of 13CH3F . It has a molecular weight of 35.03 . It is used in synthetic and analytical chemistry .

Synthesis Analysis

The synthesis of this compound involves a photochemical process. This process generates volatile fluoromethane in a dilute acetic acid medium. The synthetic route is hypothesized to involve radical halogen atom transfer (XAT) from an intermediate Cu–F transition metal fluorocomplex to abundant ˙CH3 generated by UV homolysis of acetic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula 13CH3F . The molecule consists of one carbon atom, three hydrogen atoms, and one fluorine atom .Physical and Chemical Properties Analysis

This compound has a vapor density of 1.231 (vs air), a vapor pressure of 44.2 atm (at 21.1 °C), a boiling point of -77.9 °C (lit.), and a melting point of -141.8 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Quantum-Chemical Calculations of NMR Chemical Shifts

Fluoromethane-13C is used in quantum-chemical calculations of NMR chemical shifts. Studies have focused on calculating these shifts in 13C NMR spectra for fluoromethanes using electron density functional theory, providing insights into the electronic structure of these molecules (Fedorov, Rusakov, & Krivdin, 2014).

Medical Imaging

Fluoromethane, including its isotopes like this compound, has been used in medical imaging. Specifically, 11C-labelled fluoromethane has been used for studying regional cerebral blood flow using positron emission tomography, demonstrating its significance in neuroimaging (Stone-Elander et al., 2004).

Study of Greenhouse Gases

Research has been conducted on HFC-23 (CHF3, trifluoromethane), a related compound, to understand its role as a potent greenhouse gas. This research is crucial for environmental studies, especially in understanding the impact of industrial processes on climate change (Miller et al., 2010).

Photochemical Studies

This compound is involved in studies of electron transfer in molecules under intense femtosecond X-ray pulses. Such research is vital for understanding molecular dynamics and chemical reactions at the atomic level (Boll et al., 2016).

Solid State Chemistry

It has been used in solid state chemistry, particularly in studying irradiation effects in solid neon. Research in this area provides insights into the behavior of molecules in extreme conditions, contributing to our understanding of chemical physics (Wu et al., 2010).

NMR Spectroscopy

This compound plays a role in NMR spectroscopy studies, as seen in research involving methanol and its isotopomers. Such studies help in understanding the nuclear magnetic shielding and chemical shifts, crucial for chemical analysis (Makulski, 2008).

Electronic Properties and Dissociation Studies

Studies on the electronic properties and primary dissociation channels of fluoromethane compounds, including this compound, help in understanding their chemical behavior, which is important in various industrial and scientific applications (Hayashi, Ishikawa, Sekine, & Hori, 2020).

Fire Suppression Systems

Fluoromethane has been used in fire suppression systems. Its ability to suppress combustion by interrupting it makes it valuable in sensitive environments like computing facilities (Zipperer, 2002).

Photochemical Synthesis

Research demonstrates the photochemical generationof volatile fluoromethane in specific conditions, exploring radical halogen atom transfer mechanisms. This work contributes to our understanding of photochemical reactions and their potential applications (Sturgeon & Pagliano, 2020).

Photon Echo Properties

This compound has been used in studying the effects of translational velocity of active particles on the properties of photon echo, a technique important in quantum optics and spectroscopy (Rubtsova et al., 2010).

Chemical Synthesis

Research includes the preparation and reaction of (9H-fluoren-9-ylidene)fluoromethyllithium, a stabilized fluoroalkenyl carbanion, using fluoromethane derivatives. This work is significant for advancements in synthetic organic chemistry (Kvíčala & Pelter, 2001).

Raman Spectroscopy

This compound is involved in the Raman spectroscopy of clathrate hydrate crystals, providing valuable information about molecular interactions and vibrational properties (Uchida, Ohmura, & Hori, 2010).

Laser Synthesis

Infrared laser conversion of chlorodifluoromethane to dibromodifluoromethane using this compound has been studied, highlighting applications in laser chemistry and isotope synthesis (Laptev & Pigul’skiĭ, 2018).

NMR Discrimination Studies

This compound aids in discriminating between complex chemical structures using NMR spectroscopy, demonstrating its utility in analytical chemistry (Roche & Marchione, 2012).

Astromolecular Spectroscopy

This compound has been used in astrophysical studies, particularly in spectroscopic observations aimed at understanding interstellar chemistry (Cazzoli et al., 2010).

Hydrogen Bond Studies

Research on the nature of hydrogen bonds involving fluoromethanes provides insights into molecular interactions and bonding, contributing to theoretical chemistry (Kryachko & Scheiner, 2004).

Hybrid Material Synthesis

This compound is integral in synthesizing fluoropolyurethane hybrids for thin film applications, highlighting its role in materials science (Kannan, Choudhury, & Dutta, 2009).

Electrochemistry

In the field of electrochemistry, this compound is used to study solid electrolyte interphases in lithium-ion batteries, crucial for improving battery technology (Jin et al., 2018).

Hydrogen Bonding in Water Complexes

Theoretical studies on complexes of water with fluoromethanes, including this compound, contribute to our understanding of hydrogen bonding and molecular interactions (Martins et al., 2006).

Intramolecular Mode Coupling

Research on the blue-shifted hydrogen bonds with fluoromethanes provides insights into intramolecular mode coupling, an important concept in physical chemistry (Kryachko & Karpfen, 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Hyperpolarized (HP) carbon 13 (13C) MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions. This technology has the potential to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment .

Eigenschaften

IUPAC Name |

fluoro(113C)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F/c1-2/h1H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXSUQYWXRMNV-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

35.026 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20666-44-8 | |

| Record name | Fluoromethane-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

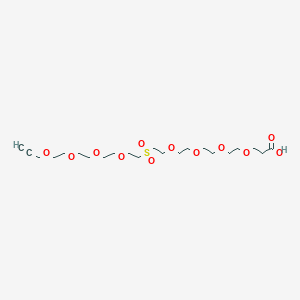

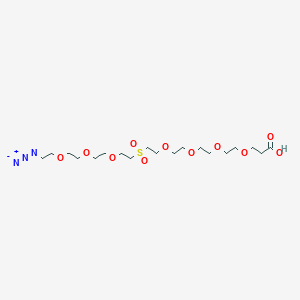

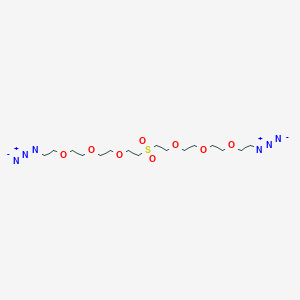

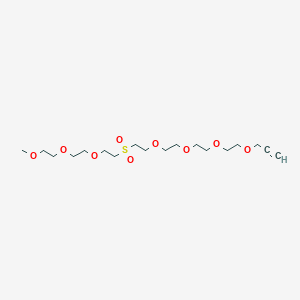

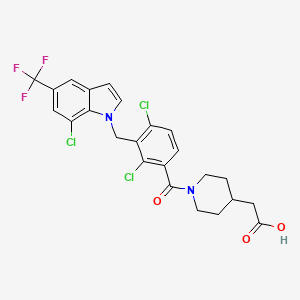

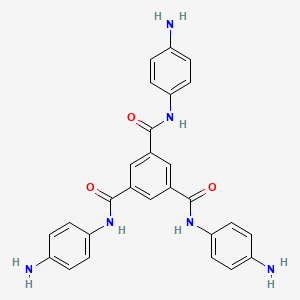

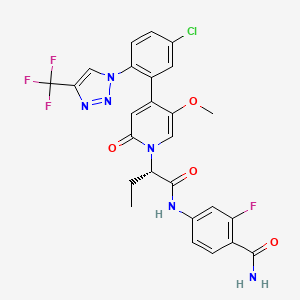

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octan-2-amine](/img/structure/B3325160.png)